molecular formula C10H18O4 B1593789 Pentanedioic acid, 3-methyl-, 1,5-diethyl ester CAS No. 6829-42-1

Pentanedioic acid, 3-methyl-, 1,5-diethyl ester

Cat. No. B1593789
CAS RN: 6829-42-1
M. Wt: 202.25 g/mol
InChI Key: SEWQUYBTRMDUQS-UHFFFAOYSA-N
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Description

Pentanedioic acid, 3-methyl-, 1,5-diethyl ester is an organic compound with the molecular formula C9H16O4 . It is also known as Glutaric acid, diethyl ester; Diethyl glutarate; Diethyl pentanedioate; Ethyl glutarate; Propane-1,3-dicarboxylic acid diethyl ester .


Molecular Structure Analysis

The molecular structure of Pentanedioic acid, 3-methyl-, 1,5-diethyl ester consists of 9 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C9H16O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h3-7H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Pentanedioic acid, 3-methyl-, 1,5-diethyl ester are not available, it’s important to note that esters generally react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .


Physical And Chemical Properties Analysis

Pentanedioic acid, 3-methyl-, 1,5-diethyl ester has a molecular weight of 188.2209 . It has a faint agreeable odor and is very soluble in alcohol and ether . Other physical properties include a boiling point of 204.416 °C at 760 mmHg, a flash point of 90.802 °C, and a density of 1.037 g/cm^3 .

Scientific Research Applications

Synthesis and Chemical Applications

"Pentanedioic acid, 3-methyl-, 1,5-diethyl ester" and its derivatives are critical intermediates in the synthesis of various compounds. The compound serves as a starting material or intermediate in synthesizing complex molecules. For instance, Zang Yang-ling (2008) discussed the synthesis of diethyl 3-oxopentanedioate from anhydrous citric acid, further reduced to afford diethyl 3-hydroxypentanedioate with high yield and purity, showcasing its role in drug synthesis intermediates (Zang Yang-ling, 2008).

Catalysis and Hydrogenation Processes

Research by Jing Yuwen et al. (2017) explored an additive-free catalytic system for hydrogenating carboxylic acid esters to alcohols using a cobalt pincer catalyst. This study highlights the compound's potential in biomass conversion and sustainable chemistry applications (Jing Yuwen et al., 2017).

Material Science and Polymer Chemistry

The compound is utilized in the functionalization of polymers. H. Dalil et al. (2000) demonstrated its application in synthesizing soluble polystyrenes functionalized by tri-n-butyltin carboxylates, indicating its importance in developing advanced materials with specific chemical functionalities (H. Dalil et al., 2000).

Pharmaceutical and Medicinal Chemistry

C. N. Reddy et al. (2015) described the enantioselective synthesis of highly potent 5-oxo-ETE receptor antagonists, where "Pentanedioic acid, 3-methyl-, 1,5-diethyl ester" derivatives played a crucial role in achieving high levels of enantiomeric purity. This research underlines the compound's relevance in developing novel pharmaceutical agents (C. N. Reddy et al., 2015).

Safety And Hazards

This chemical may be harmful by inhalation, ingestion, or skin absorption and may cause irritation . It is irritating to eyes, respiratory system, and skin. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

diethyl 3-methylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-4-13-9(11)6-8(3)7-10(12)14-5-2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWQUYBTRMDUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064483
Record name Pentanedioic acid, 3-methyl-, 1,5-diethyl ester
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanedioic acid, 3-methyl-, 1,5-diethyl ester

CAS RN

6829-42-1
Record name 1,5-Diethyl 3-methylpentanedioate
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Record name Pentanedioic acid, 3-methyl-, 1,5-diethyl ester
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Record name Pentanedioic acid, 3-methyl-, 1,5-diethyl ester
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Record name Pentanedioic acid, 3-methyl-, 1,5-diethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 3-methylglutarate
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Record name 1,5-Diethyl 3-methylpentanedioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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